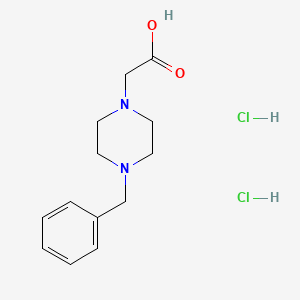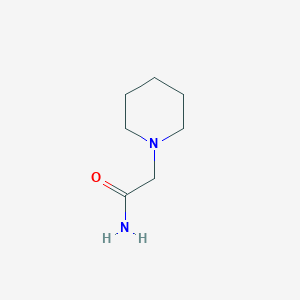
4-Amino-3,5-dichlorobenzylamine
Übersicht
Beschreibung
4-Amino-3,5-dichlorobenzylamine is a chemical compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 . It is also known by the IUPAC name 4-(aminomethyl)-2,6-dichloroaniline . The compound is used in various applications in the field of research and industry.
Synthesis Analysis
The synthesis of 4-Amino-3,5-dichlorobenzylamine involves several steps. For instance, one method involves the borane reduction of benzonitrile, followed by an acid work up, which furnishes 4-Amino-3,5-dichlorobenzylamine hydrochloride . Another method involves the reaction of 4-Amino-3,5-dichlorobenzylamine with diisopropyl ethylamine in dry THF .Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-dichlorobenzylamine consists of a benzene ring substituted with two chlorine atoms and an aminomethyl group .Chemical Reactions Analysis
Amines, such as 4-Amino-3,5-dichlorobenzylamine, can undergo various reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt. This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3,5-dichlorobenzylamine include a molecular weight of 191.06 and a storage temperature of 2-8°C . The compound is also air sensitive .Wissenschaftliche Forschungsanwendungen
Perovskite Solar Cells
4-Amino-3,5-dichlorobenzylamine: has been utilized in the development of high-performance and stable 2D/3D perovskite solar cells . This compound, with its halogen functional groups, reacts with excess PbI2 to form a 2D perovskite layer. This layer is instrumental in passivating surface defects, aligning energy bands of functional layers, and suppressing non-radiative recombination of carriers . The result is an enhanced power conversion efficiency (PCE) and improved open-circuit voltage, leading to solar cells that retain 90% of their initial efficiency even after 1000 hours at 40±5% relative humidity .
Interfacial Passivation Material
In the realm of photovoltaics, 4-Amino-3,5-dichlorobenzylamine serves as an effective interfacial passivation material. It enhances the photovoltaic performance and stability of devices by passivating the surface defects of perovskite films . This is crucial for improving the long-term stability of perovskite solar cells (PSCs), which are otherwise sensitive to environmental factors like moisture .
Defect Passivation in Semiconductors
The compound is also significant in the defect passivation of semiconductors. By addressing crystallographic defects prevalent in solution-derived polycrystalline perovskite films, it helps in reducing stress deficits and energy losses, which are common issues in semiconductor materials .
Moisture Protection for 3D Perovskites
4-Amino-3,5-dichlorobenzylamine: contributes to the moisture protection of 3D perovskites. The 2D/3D heterojunction formed by this compound effectively shields the underlying 3D perovskite from moisture ingress, which is a significant challenge for the durability of PSCs .
Enhancement of Optical Properties
This chemical plays a role in enhancing the visible and near-infrared optical properties of organic–inorganic lead halide perovskites (OIHPs). These properties are essential for various optoelectronic applications, including light-emitting diodes (LEDs) and photodetectors .
Carrier Mobility Improvement
The introduction of 4-Amino-3,5-dichlorobenzylamine in OIHPs has been shown to improve carrier mobilities, which is a measure of how quickly charge carriers (electrons and holes) can move through a semiconductor when subjected to an electric field .
Carrier Diffusion Length Optimization
Another application is in optimizing carrier diffusion lengths in OIHPs. This compound helps in achieving substantial carrier diffusion lengths, which is the distance that carriers can travel before recombining. This is vital for the efficiency of devices like solar cells and LEDs .
Exciton Binding Energy Reduction
Lastly, 4-Amino-3,5-dichlorobenzylamine is involved in reducing the exciton binding energy in OIHPs. A lower exciton binding energy facilitates the separation of electron-hole pairs, thereby improving the efficiency of photovoltaic and light-emitting devices .
Safety and Hazards
4-Amino-3,5-dichlorobenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2,6-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAIKLNWNJJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597028 | |
| Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dichlorobenzylamine | |
CAS RN |
164648-75-3 | |
| Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)








![Methyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B1288156.png)



